bis(2-oxo-2-phenylethyl) biphenyl-2,5-dicarboxylate
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Overview
Description
Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate is an organic compound with a complex structure that includes two oxo-phenylethyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate typically involves the esterification of [1,1’-biphenyl]-2,5-dicarboxylic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The biphenyl core may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-oxo-2-phenylethyl) phthalate
- Bis(2-oxo-2-phenylethyl) 2,6-naphthalenedicarbodithioate
- Bis(2-oxo-2-phenylethyl) 2,2’-dicarboxylate
Uniqueness
Bis(2-oxo-2-phenylethyl) [1,1’-biphenyl]-2,5-dicarboxylate is unique due to its specific biphenyl core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C30H22O6 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
diphenacyl 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C30H22O6/c31-27(22-12-6-2-7-13-22)19-35-29(33)24-16-17-25(26(18-24)21-10-4-1-5-11-21)30(34)36-20-28(32)23-14-8-3-9-15-23/h1-18H,19-20H2 |
InChI Key |
KGNZNWYXJQMUAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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